

4-Cyanobenzoyl Fluoride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Cyanobenzoyl fluoride

Cat. No.: B15369123

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **4-Cyanobenzoyl fluoride**, a versatile reagent with significant potential in organic synthesis and drug discovery. While specific experimental data for **4-Cyanobenzoyl fluoride** is limited in publicly accessible literature, this document compiles available information and provides context based on the well-characterized analogous compound, 4-cyanobenzoyl chloride. This guide covers the chemical and physical properties, synthesis, reactivity, and potential applications of **4-Cyanobenzoyl fluoride**, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction

4-Cyanobenzoyl fluoride (C_8H_4FNO) is an acyl fluoride distinguished by the presence of a nitrile group at the para position of the benzene ring. Acyl fluorides are recognized for their unique reactivity, often serving as milder and more selective acylating agents compared to their chloride counterparts. The dual functionality of a reactive acyl fluoride and a versatile nitrile group makes **4-Cyanobenzoyl fluoride** a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Chemical and Physical Properties

Precise quantitative physical data for **4-Cyanobenzoyl fluoride** is not widely reported. However, key properties can be inferred from available information and comparison with its chloride analog.

Table 1: Physicochemical Properties of **4-Cyanobenzoyl Fluoride** and its Chloride Analog

Property	4-Cyanobenzoyl Fluoride	4-Cyanobenzoyl Chloride (for comparison)
CAS Number	77976-02-4	6068-72-0
Molecular Formula	C ₈ H ₄ FNO	C ₈ H ₄ ClNO
Molecular Weight	149.12 g/mol	165.57 g/mol
Appearance	White powder	Solid
Melting Point	Data not available	68-70 °C
Boiling Point	Data not available	110 °C at 2 mmHg
Density	Data not available	~1.27 g/cm ³ (estimate)
Solubility	Soluble in most organic solvents, reacts with water.	Reacts with water.

Synthesis of 4-Cyanobenzoyl Fluoride

While specific, detailed experimental protocols for the synthesis of **4-Cyanobenzoyl fluoride** are not readily available in the searched literature, a common method for the preparation of acyl fluorides is through the halogen exchange of the corresponding acyl chloride. Another potential route is the direct fluorination of 4-cyanobenzoic acid.

General Experimental Protocol: Halogen Exchange from 4-Cyanobenzoyl Chloride

This protocol is based on a general method for the synthesis of benzoyl fluorides from benzoyl chlorides.

Reaction:

Materials:

- 4-Cyanobenzoyl chloride
- Anhydrous potassium fluoride (spray-dried)
- Aprotic solvent (e.g., acetonitrile, sulfolane)
- Phase-transfer catalyst (e.g., 18-crown-6 or tetraphenylphosphonium bromide) (optional)

Procedure:

- In a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous potassium fluoride in the chosen aprotic solvent.
- If using, add the phase-transfer catalyst to the suspension.
- Add 4-Cyanobenzoyl chloride to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the potassium chloride and any unreacted potassium fluoride.
- The filtrate, containing the **4-Cyanobenzoyl fluoride**, can be purified by distillation under reduced pressure or by recrystallization.

Note: This is a generalized procedure and optimization of reaction conditions (temperature, reaction time, solvent, and catalyst) may be necessary to achieve a high yield of the desired product.

Reactivity and Applications

The reactivity of **4-Cyanobenzoyl fluoride** is characterized by its two primary functional groups: the acyl fluoride and the nitrile.

- **Acyl Fluoride:** This group is a moderately reactive acylating agent, less reactive than the corresponding acyl chloride. This property allows for more selective reactions with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The milder reactivity can be advantageous in the presence of sensitive functional groups.
- **Nitrile Group:** The cyano group is a versatile functional handle that can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

Potential Applications:

- **Pharmaceutical Synthesis:** The unique reactivity profile of **4-Cyanobenzoyl fluoride** makes it a valuable intermediate in the synthesis of complex, biologically active molecules. The ability to selectively acylate and then further modify the nitrile group provides a powerful synthetic strategy.
- **Materials Science:** The rigid benzonitrile core and the reactive acyl fluoride handle make this compound a candidate for the synthesis of novel liquid crystals, polymers, and other functional materials. The corresponding 4-cyanobenzoyl chloride is known to be used in the synthesis of liquid crystalline compounds.
- **Agrochemicals:** Similar to its applications in pharmaceuticals, **4-Cyanobenzoyl fluoride** can serve as a building block for the synthesis of new pesticides and herbicides.

Spectral Data

Detailed spectral data for **4-Cyanobenzoyl fluoride** is not available in the provided search results. However, the expected spectral characteristics can be predicted based on its structure.

- **¹H NMR:** Aromatic protons would likely appear as two doublets in the region of 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
- **¹³C NMR:** The spectrum would show characteristic peaks for the nitrile carbon (~115-120 ppm), the carbonyl carbon (~160-165 ppm), and the aromatic carbons.

- ^{19}F NMR: A singlet is expected for the fluorine atom of the acyl fluoride group. The chemical shift would be indicative of the electronic environment.
- IR Spectroscopy: Key vibrational bands would be expected for the $\text{C}\equiv\text{N}$ stretch ($\sim 2230\text{ cm}^{-1}$), the $\text{C}=\text{O}$ stretch of the acyl fluoride ($\sim 1820\text{-}1850\text{ cm}^{-1}$), and C-F stretch.

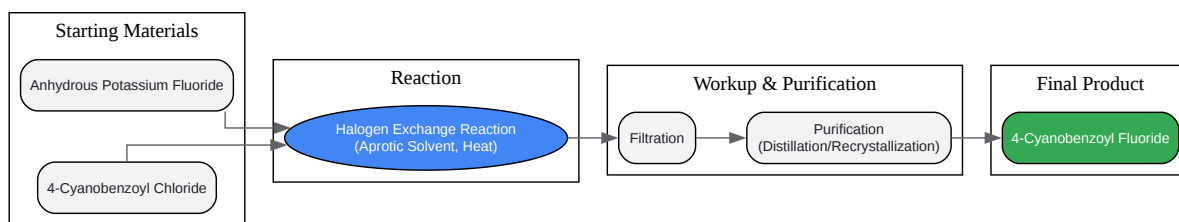
Safety and Handling

Specific safety and toxicity data for **4-Cyanobenzoyl fluoride** are not well-documented. However, based on its structural similarity to other acyl halides, the following precautions should be taken:

- Corrosive: **4-Cyanobenzoyl fluoride** is expected to be corrosive to the skin, eyes, and respiratory tract.
- Moisture Sensitive: It will likely react with water, including moisture in the air, to release hydrofluoric acid (HF), which is highly toxic and corrosive.
- Handling: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Logical Relationships and Workflows

Diagram 1: Synthesis Workflow of 4-Cyanobenzoyl Fluoride



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Caption: General workflow for the synthesis of **4-Cyanobenzoyl fluoride**.

Conclusion

4-Cyanobenzoyl fluoride is a promising synthetic intermediate with significant potential in various fields of chemistry. While detailed experimental and physical data are currently scarce in the public domain, its reactivity can be inferred from its functional groups and by analogy to related compounds. This guide provides a foundational understanding of **4-Cyanobenzoyl fluoride**, which should aid researchers and developers in exploring its synthetic utility. Further investigation into the precise properties and reaction kinetics of this compound is warranted to fully unlock its potential.

- To cite this document: BenchChem. [4-Cyanobenzoyl Fluoride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15369123#4-cyanobenzoyl-fluoride-cas-number-and-properties\]](https://www.benchchem.com/product/b15369123#4-cyanobenzoyl-fluoride-cas-number-and-properties)

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